molecular formula C13H13N3O B5548998 2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile

2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B5548998
M. Wt: 227.26 g/mol
InChI Key: SRIFRIDCNQEVQZ-UHFFFAOYSA-N
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Description

"2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile" is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. The compound is notable for its oxazole ring, a five-membered aromatic ring with an oxygen and nitrogen atom, and its carbonitrile group, which is known for its reactivity and potential applications in various chemical reactions.

Synthesis Analysis

The synthesis of oxazole derivatives, similar to "this compound", involves complex chemical reactions. A study by Albert (1973) described the synthesis of related triazole derivatives through acidic hydrolysis and hydrogenation processes (Albert, 1973). Another relevant synthesis method was reported by Sheibani and Babaie (2013) where they utilized a three-component reaction involving aminobenzimidazole, aldehyde, and malononitrile (Sheibani & Babaie, 2013).

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered aromatic ring containing nitrogen and oxygen atoms. Spencer et al. (2012) synthesized a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives, highlighting the structural diversity of these compounds (Spencer et al., 2012).

Chemical Reactions and Properties

The reactivity of oxazole derivatives, including "this compound", is influenced by the oxazole ring and the carbonitrile group. Forlani et al. (2006) studied the nucleophilicities of similar thiazole derivatives, providing insights into their chemical reactivity (Forlani et al., 2006).

Physical Properties Analysis

The physical properties of oxazole derivatives are determined by their molecular structure. The compound's solubility, melting point, and stability can vary depending on the substituents on the oxazole ring. Studies focusing on similar compounds can provide a general understanding of these properties.

Chemical Properties Analysis

Oxazole derivatives are known for their potential as intermediates in various chemical reactions due to the reactive nature of the oxazole ring and the carbonitrile group. The study by Mukhtorov et al. (2019) on the spatial and electronic structure of related compounds sheds light on their chemical properties (Mukhtorov et al., 2019).

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound and its analogs serve as key intermediates in chemical syntheses, demonstrating unique reactivity profiles. For example, a study on the nitrogen and carbon nucleophilicities of 2-aminothiazoles through coupling with superelectrophilic compounds assessed the reactivity sequence and enaminic character of these thiazoles, providing insights into their potential applications in synthetic chemistry (Forlani et al., 2006). Similarly, the synthesis of tetrazolyl triazolotriazine as a new insensitive high explosive highlights the application of related carbonitrile compounds in developing materials with specific explosive properties (Snyder et al., 2017).

Materials Science

In materials science, derivatives of oxazole carbonitriles have been investigated for their corrosion inhibition properties, showcasing their effectiveness in protecting metals against corrosion. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have been studied for their corrosion inhibition on mild steel in acidic environments, revealing significant efficiency and providing a basis for developing new corrosion inhibitors (Verma et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, many oxazole-containing compounds are known to interact with various enzymes and receptors in the body .

Future Directions

The study of oxazole-containing compounds is a vibrant field due to their diverse biological activities. This particular compound could be of interest in various areas, including medicinal chemistry and drug discovery .

properties

IUPAC Name

2-methyl-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-3-5-11(6-4-9)8-15-13-12(7-14)16-10(2)17-13/h3-6,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIFRIDCNQEVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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